![molecular formula C10H10FN3S2 B462470 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine CAS No. 292064-75-6](/img/structure/B462470.png)
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a unique chemical with the empirical formula C10H10FN3S2 . It is part of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives has been explored in various studies. A novel approach involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The structure of the compound can be represented by the SMILES stringNC1=NN=C(CC2=CC=C(C=C2)F)S1
. Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazol-2-amine derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the reaction between thiosemicarbazides and carboxylic acids can lead to the formation of 2-amino-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a solid . Its molecular weight is 209.24 .Scientific Research Applications
Antifungal Applications
1,3,4-Thiadiazole derivatives, including “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine”, have shown promising antifungal activities . For instance, some compounds have exhibited higher bioactivities against Phytophthora infestans, a plant pathogen, than traditional fungicides .
Antibacterial Applications
These compounds have also demonstrated antibacterial activities against various bacterial strains . However, the antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) were found to be moderate to poor .
Plant Growth Regulation
1,3,4-Thiadiazole derivatives have been found to regulate plant growth . This makes them potential candidates for use in agriculture, particularly in crop cultivation.
Synthesis of Novel Derivatives
The compound can serve as a starting material for the synthesis of novel 1,3,4-thiadiazole derivatives . These derivatives can be further tested for various biological activities.
Development of New Synthetic Methods
The compound has been used in the development of new synthetic methods . For instance, a new method for the synthesis of 1,3,4-thiadiazol-2-amine derivatives was developed using the reaction between a thiosemicarbazide and carboxylic acid .
Potential Drug Development
Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” could potentially be used in the development of new drugs . However, more research is needed to explore this possibility.
Safety and Hazards
Future Directions
The 1,3,4-thiadiazol-2-amine derivatives, including “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine”, have a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on exploring their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDXIJIAKMLTCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine |
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